

Technical Support Center: Fulminic Acid

Isolation and Purification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fulminic acid*

Cat. No.: *B1210680*

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This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and safety protocols for handling the significant challenges associated with the isolation and purification of **fulminic acid** (HCNO). Given its extreme instability, toxicity, and explosive nature, **fulminic acid** is rarely isolated and is typically generated in situ from its more stable, yet still hazardous, salts (fulminates).

Frequently Asked Questions (FAQs)

Q1: What is **fulminic acid**, and why is its isolation and purification so challenging?

A1: **Fulminic acid** (HCNO) is a highly unstable and explosive organic compound.^{[1][2]} Its isolation is challenging due to several key factors:

- **Extreme Instability:** Free **fulminic acid** is an oily liquid that is very explosive.^[2] It is known to decompose spontaneously, even at 0°C, and can polymerize, especially in the presence of mineral acids.^{[3][4]}
- **High Reactivity:** It is a versatile 1,3-dipolarophile used in cycloaddition reactions, indicating its high reactivity which makes it difficult to keep in a pure, unreacted state.^[1]
- **Toxicity:** The vapor of **fulminic acid** is poisonous, comparable to prussic acid (hydrogen cyanide).^[2]

- Explosive Nature: **Fulminic acid** and its salts, known as fulminates, are highly explosive and sensitive to friction, heat, and shock.[5][6] Mercury(II) fulminate and silver fulminate have historically been used as primary detonators in explosives.[1][7]

Q2: Can free **fulminic acid** be isolated for experimental use?

A2: Isolation of pure, free **fulminic acid** is exceptionally rare and dangerous. It was not detected as a free compound until 1966.[8] For most synthetic applications, it is generated in situ (within the reaction mixture) to be consumed immediately by other reagents.[1] This is typically achieved by reacting a metal fulminate salt with a dilute acid at low temperatures.[3]

Q3: What are fulminates, and how do they relate to **fulminic acid**?

A3: Fulminates are the salts of **fulminic acid**, with the anion $[C\equiv N^+-O^-]$. [8] The most common examples are mercury(II) fulminate ($Hg(CNO)_2$) and silver fulminate ($AgCNO$). [7] While still highly explosive, these salts are crystalline solids and are more stable than the free acid, allowing them to be synthesized and handled with extreme caution. [6] They serve as the primary precursors for the in situ generation of **fulminic acid**. [3]

Q4: What is the difference between **fulminic acid** (HCNO), isocyanic acid (HNCO), and cyanic acid (HOCN)?

A4: These three compounds are isomers, meaning they share the same molecular formula (CHNO) but have different atomic arrangements and properties. [1] Their relative stabilities are ordered as $HNCO > HOCN > HCNO$. [1] This isomerism was a key discovery in the early history of organic chemistry, challenging the idea that compounds with the same elemental composition must be identical.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and handling of fulminates, the precursors to **fulminic acid**.

Problem	Possible Cause(s)	Recommended Solution(s)
Low or No Yield of Mercury(II) Fulminate	Incomplete oxidation of mercury due to insufficient temperature.	With small volumes, gently heat the mercury-nitric acid solution to approximately 70°C to ensure complete oxidation and expel dissolved NO ₂ before proceeding.[9]
Impure reagents, particularly the use of non-absolute ethanol.	Use absolute ethanol to avoid side reactions and ensure proper formation of the fulminate.[9]	
Formation of Unwanted Precipitate During Synthesis	Formation of mercurous mercury salts if nitric acid is not in sufficient excess.	Ensure an excess of nitric acid is used. If a precipitate forms upon addition to ethanol, adding more nitric acid may dissolve it and allow the reaction to proceed.[9]
Reaction Fails to Initiate or Becomes Uncontrolled	The reaction is exothermic and requires careful temperature management.	Use a water bath to gently control the temperature. Be prepared to cool the reaction vessel in an ice bath if the reaction proceeds too quickly.[10]
Product is Gray or Contaminated with Elemental Mercury	Incomplete reaction or decomposition of the fulminate.	Purify the crude mercury fulminate by dissolving it in concentrated ammonia water, filtering out unreacted mercury, and re-precipitating the fulminate with acetic acid.[11]
Polymerization of Generated Fulminic Acid	Presence of strong mineral acids or elevated temperatures.	When generating fulminic acid in situ, use dilute acids and maintain very low temperatures (-5 to -15°C) to prevent polymerization.[12]

Experimental Protocols

DANGER: The following protocols involve extremely hazardous, toxic, and explosive materials. These experiments should only be attempted by trained professionals in a specialized laboratory equipped with blast shields, fume hoods, and all necessary personal protective equipment (PPE).

Protocol 1: Synthesis of Mercury(II) Fulminate - $\text{Hg}(\text{CNO})_2$

This protocol is based on the historical method developed by Howard and Liebig.[\[2\]](#)[\[9\]](#)

Materials:

- Mercury (Hg)
- Concentrated Nitric Acid (65% HNO_3)
- Absolute Ethanol ($\text{C}_2\text{H}_5\text{OH}$)
- Distilled Water
- Ice Bath

Procedure:

- Dissolution: In a fume hood and behind a blast shield, dissolve a small quantity of mercury (e.g., 0.5 mL) in cold concentrated nitric acid (e.g., 5 mL).[\[9\]](#) The solution will generate toxic nitrogen dioxide (NO_2) gas.
- Preparation: Gently swirl the solution to ensure all mercury has reacted and to help liberate dissolved gases.[\[9\]](#)
- Reaction Initiation: In a separate round-bottom flask, place absolute ethanol (e.g., 7.5 mL). Slowly and carefully pour the mercury nitrate solution into the ethanol.[\[9\]](#)
- Controlled Reaction: Immediately add more nitric acid (e.g., 6 mL) and ethanol (e.g., 12 mL) to the mixture.[\[9\]](#) Place the flask in a warm water bath to initiate the reaction. Dense white

vapors with a characteristic smell will be produced.[9]

- **Precipitation:** The reaction is exothermic.[10] Monitor it closely. Once bubbling continues without external heating, remove the flask from the water bath and allow it to stand.[9] White to grey crystals of mercury(II) fulminate will precipitate.[9]
- **Washing and Storage:** Carefully filter the crystals and wash them with cold distilled water.[9] **CRITICAL:** Mercury(II) fulminate is highly sensitive when dry. It must be stored submerged in water in a suitable container.[6][9]

Protocol 2: Purification of Mercury(II) Fulminate

This procedure purifies the crude product from Protocol 1.

Procedure:

- **Dissolution:** Dissolve the crude, wet mercury fulminate in concentrated ammonia water. A dark grey solution may form as impurities are separated.[11]
- **Filtration:** Filter the solution to remove any solid impurities, such as unreacted mercury.[11]
- **Re-precipitation:** Slowly add acetic acid dropwise to the filtered solution until the mercury fulminate begins to crystallize.[11] Continue adding acid until the solution is neutral.
- **Final Wash:** Add distilled water, filter the purified white crystals, and immediately store them under water.[11]

Protocol 3: In Situ Generation of Fulminic Acid

This protocol generates **fulminic acid** for immediate use in a subsequent reaction (e.g., cycloaddition).

Procedure:

- **Preparation:** Suspend a small, carefully weighed amount of a fulminate salt (e.g., sodium fulminate) in a suitable solvent like ether at a low temperature (-10°C).

- Generation: Slowly add a stoichiometric equivalent of a dilute acid (e.g., sulfuric acid) to the cooled suspension.^[3]
- Immediate Use: The resulting ethereal solution of **fulminic acid** is unstable and must be used immediately in the next synthetic step without any attempt at isolation.

Visualized Workflows and Logic

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// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];  
dissolve_hg [label="1. Dissolve Hg\nin conc. HNO3", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; prep_etoh [label="2. Prepare Absolute\nEthanol", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; mix_reagents [label="3. Combine Solutions &\nAdd More Reagents",  
fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat_reaction [label="4. Gently Heat in\nWater  
Bath", fillcolor="#FBBC05", fontcolor="#202124"]; precipitate [label="5. Allow Crystals  
to\nPrecipitate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash_filter [label="6. Filter and  
Wash\nwith Cold Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; store [label="7. Store  
Crystals\nUnder Water", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_node [label="End",  
shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
// Edges start -> dissolve_hg; dissolve_hg -> mix_reagents; prep_etoh -> mix_reagents;  
mix_reagents -> heat_reaction; heat_reaction -> precipitate; precipitate -> wash_filter;  
wash_filter -> store; store -> end_node; }
```

Caption: A flowchart illustrating the key steps for the synthesis of mercury(II) fulminate.

```
// Nodes start [label="Low or No Yield\nObserved", shape=diamond, style="filled",  
fillcolor="#FBBC05", fontcolor="#202124"];  
  
q_temp [label="Was the Hg/HNO3 solution\ngently heated (~70°C)\nto ensure full oxidation?",  
shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];  
  
a_temp_no [label="Action: Re-run reaction,\nincluding controlled heating step\nto expel NO2.",  
shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];  
  
q_etoh [label="Was absolute (100%)\nethanol used?", shape=diamond, fillcolor="#4285F4",  
fontcolor="#FFFFFF"];
```

```
a_etoh_no [label="Action: Water in ethanol can cause side reactions.
Use anhydrous/absolute ethanol.", shape=box, style="filled,rounded", fillcolor="#34A853",
fontcolor="#FFFFFF"];

q_acid [label="Was an excess of nitric acid used?", shape=diamond, fillcolor="#4285F4",
fontcolor="#FFFFFF"];

a_acid_no [label="Action: Insufficient acid may form mercurous salts. Ensure acid is in
excess.", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

end_node [label="If issues persist, consider purification of crude product to isolate desired
fulminate.", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> q_temp; q_temp -> a_temp_no [label="No"]; q_temp -> q_etoh [label="Yes"];
q_etoh -> a_etoh_no [label="No"]; q_etoh -> q_acid [label="Yes"]; q_acid -> a_acid_no
[label="No"]; q_acid -> end_node [label="Yes"]; }
```

Caption: A decision tree to troubleshoot low product yield during fulminate synthesis.

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References

- 1. grokipedia.com [grokipedia.com]
- 2. 1911 Encyclopædia Britannica/Fulminic Acid - Wikisource, the free online library [en.wikisource.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Sciencemadness Discussion Board - Fulminates 101 - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Explosive - Wikipedia [en.wikipedia.org]
- 6. Mercury(II) fulminate - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]

- 8. Fulminic acid - Wikipedia [en.wikipedia.org]
- 9. Sciencemadness Discussion Board - Synthesis and Reaction Pathway of Mercury (II) Fulminate - $\text{Hg}(\text{CNO})_2$ - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Silver Cyanate vs Silver Fulminate [chem.rutgers.edu]
- 11. Mercury Fulminate.pdf [slideshare.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- To cite this document: BenchChem. [Technical Support Center: Fulminic Acid Isolation and Purification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210680#challenges-in-the-isolation-and-purification-of-fulminic-acid]

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